molecular formula C13H15BF2O3 B2623816 2,4-Difluoro-3-formylphenylboronic acid pinacol ester CAS No. 2121512-76-1

2,4-Difluoro-3-formylphenylboronic acid pinacol ester

Cat. No.: B2623816
CAS No.: 2121512-76-1
M. Wt: 268.07
InChI Key: AJJNJDYQWRTSGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-formylphenylboronic acid pinacol ester typically involves the esterification of 2,4-difluoro-3-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The process can be summarized as follows:

    Starting Materials: 2,4-Difluoro-3-formylphenylboronic acid and pinacol.

    Reaction Conditions: Acidic medium, typically using a catalyst like sulfuric acid.

    Procedure: The reactants are mixed and heated to promote esterification, resulting in the formation of the desired pinacol ester.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-formylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-formylphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The process can be outlined as follows:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-3-formylphenylboronic acid pinacol ester stands out due to the presence of two fluorine atoms and a formyl group, which enhance its reactivity and versatility in chemical reactions. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications .

Properties

IUPAC Name

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJNJDYQWRTSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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